molecular formula C12H8Cl3N2O2S- B12295831 Carbamic acid,(4-phenyl-2-thiazolyl)-, 2,2,2-trichloroethyl ester (9CI)

Carbamic acid,(4-phenyl-2-thiazolyl)-, 2,2,2-trichloroethyl ester (9CI)

Cat. No.: B12295831
M. Wt: 350.6 g/mol
InChI Key: BCTUACTWEOKJOT-UHFFFAOYSA-M
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Description

Carbamic acid,(4-phenyl-2-thiazolyl)-, 2,2,2-trichloroethyl ester (9CI) is a chemical compound with the molecular formula C12H8Cl3N2O2S. It is known for its unique structure, which includes a phenyl group, a thiazole ring, and a trichloroethyl ester group. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid,(4-phenyl-2-thiazolyl)-, 2,2,2-trichloroethyl ester (9CI) typically involves the reaction of 4-phenyl-2-thiazolylamine with trichloroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid,(4-phenyl-2-thiazolyl)-, 2,2,2-trichloroethyl ester (9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid,(4-phenyl-2-thiazolyl)-, 2,2,2-trichloroethyl ester (9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of Carbamic acid,(4-phenyl-2-thiazolyl)-, 2,2,2-trichloroethyl ester (9CI) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (4-phenyl-2-thiazolyl)-, methyl ester
  • Carbamic acid, (4-phenyl-2-thiazolyl)-, ethyl ester
  • Carbamic acid, (4-phenyl-2-thiazolyl)-, isopropyl ester

Uniqueness

Carbamic acid,(4-phenyl-2-thiazolyl)-, 2,2,2-trichloroethyl ester (9CI) is unique due to its trichloroethyl ester group, which imparts distinct chemical reactivity and stability compared to other esters. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C12H8Cl3N2O2S-

Molecular Weight

350.6 g/mol

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-N-(2,2,2-trichloroethyl)carbamate

InChI

InChI=1S/C12H9Cl3N2O2S/c13-12(14,15)7-17(11(18)19)10-16-9(6-20-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19)/p-1

InChI Key

BCTUACTWEOKJOT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N(CC(Cl)(Cl)Cl)C(=O)[O-]

Origin of Product

United States

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